Cas no 129271-98-3 (1-(phenylsulfonyl)-3-indoleboronic acid)

1-(Phenylsulfonyl)-3-indoleboronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key methodology in synthetic organic chemistry. The compound features both an indole core and a phenylsulfonyl group, enhancing its reactivity and stability in palladium-catalyzed transformations. Its boronic acid moiety facilitates efficient carbon-carbon bond formation, making it valuable for constructing complex heterocyclic frameworks. The phenylsulfonyl substituent further modulates electronic properties, improving selectivity in coupling reactions. This reagent is particularly useful in pharmaceutical and materials science research, where precise functionalization of indole scaffolds is required. It exhibits good solubility in common organic solvents, ensuring compatibility with diverse reaction conditions.
1-(phenylsulfonyl)-3-indoleboronic acid structure
129271-98-3 structure
Product Name:1-(phenylsulfonyl)-3-indoleboronic acid
CAS No:129271-98-3
MF:C14H12BNO4S
MW:301.125382423401
MDL:MFCD02681892
CID:134299
PubChem ID:24880138
Update Time:2025-05-22

1-(phenylsulfonyl)-3-indoleboronic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(Phenylsulfonyl)-1H-indol-3-ylboronic acid
    • (1-(Phenylsulfonyl)-1H-indol-3-yl)boronic acid
    • [1-(benzenesulfonyl)indol-3-yl]boronic acid
    • 1-(Phenylsulfonyl)-3-Indoleboronic Acid
    • 1-(Phenylsulfonyl)-3-indolylboronic acid
    • Boronic acid, B-[1-(phenylsulfonyl)-1H-indol-3-yl]-
    • N-phenylsulfonyl-3-indoleboronic acid
    • [1-(Phenylsulfonyl)-3-indole]boronic acid
    • AKOS BRN-0396
    • 1-PHENYLSULFONYLINDOLE-3-BORONIC ACID
    • 1-PHENYLSULPHONYLINDOLE-3-BORONIC ACID
    • 1-(PHENYLSULFONYL)-3-INDOLEBORONIC ACI&
    • 1-phenylsulphonyl-1H-indol-ylboronicacid
    • 1-Benzenesulfonyl-1H-indole-3-boronic acid
    • 3-(1-Benzenesulfonyl-1H-indole)boronic acid
    • MFCD02681892
    • Boronic acid,b-[1-(phenylsulfonyl)-1H-indol-3-yl]-
    • PS-9485
    • [1-(benzenesulfonyl)-3-indolyl]boronic acid
    • (1-(Phenylsulfonyl)-1H-indol-3-yl)boronicacid
    • SY232262
    • 129271-98-3
    • CS-0131349
    • 1-(Phenylsulfonyl)-3-indolylboronic acid, 97%
    • YKTZLHLBQGCFQX-UHFFFAOYSA-N
    • Boronic acid, [1-(phenylsulfonyl)-1H-indol-3-yl]-
    • DTXSID70379896
    • J-503592
    • 1-(Phenylsulphonyl)-1H-indole-3-boronic acid
    • [1-(benzenesulfonyl)-1H-indol-3-yl]boronic acid
    • 1-benzenesulfonyl-1H-indol-3-yl-boronic acid
    • N-phenylsulfonylindole-3-boronic acid
    • AKOS004116601
    • FT-0605854
    • 1-(PHENYLSULFONYL)-1H-INDOLE-3-BORONIC ACID
    • AM20020374
    • [1-(phenylsulfonyl)indol-3-yl]boronic acid
    • AB12152
    • A805919
    • 1-(Phenylsulfonyl)-1H-lndole-3-boronic acid
    • 3-Borono-1-(phenylsulfonyl)-1H-indole
    • SCHEMBL819444
    • DB-041921
    • 1-(benzenesulfonyl)indol-3-ylboronic acid
    • 1-(phenylsulfonyl)-3-indoleboronic acid
    • MDL: MFCD02681892
    • Inchi: 1S/C14H12BNO4S/c17-15(18)13-10-16(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10,17-18H
    • InChI Key: YKTZLHLBQGCFQX-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(N1C=C(B(O)O)C2C=CC=CC1=2)(=O)=O

Computed Properties

  • Exact Mass: 301.05800
  • Monoisotopic Mass: 301.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 458
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 87.9A^2

Experimental Properties

  • Density: 1.34±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 144 °C (dec.) (lit.)
  • Boiling Point: 581.384°C at 760 mmHg
  • Flash Point: 305.41°C
  • Refractive Index: 1.633
  • Solubility: Almost insoluble (0.033 g/l) (25 º C),
  • PSA: 87.91000
  • LogP: 1.63890

1-(phenylsulfonyl)-3-indoleboronic acid Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S24/25; S36; S26
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S37/39
  • Risk Phrases:R36/37/38
  • Storage Condition:2-8°C

1-(phenylsulfonyl)-3-indoleboronic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(phenylsulfonyl)-3-indoleboronic acid Production Method

1-(phenylsulfonyl)-3-indoleboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:129271-98-3)1-(phenylsulfonyl)-3-indoleboronic acid
Order Number:A805919
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:44
Price ($):228.0/360.0/854.0
Email:sales@amadischem.com

Additional information on 1-(phenylsulfonyl)-3-indoleboronic acid

1-(Phenylsulfonyl)-3-Indoleboronic Acid: A Comprehensive Overview

1-(Phenylsulfonyl)-3-indoleboronic acid, with the CAS number 129271-98-3, is a versatile compound that has garnered significant attention in the fields of organic chemistry, materials science, and drug discovery. This compound is a derivative of indole, a heterocyclic aromatic structure, and incorporates a phenylsulfonyl group and a boronic acid moiety. These functional groups endow the molecule with unique chemical properties, making it an invaluable tool in various synthetic and applied research contexts.

The phenylsulfonyl group attached to the indole ring introduces electron-withdrawing effects, which enhance the electrophilic character of the indole system. This makes 1-(phenylsulfonyl)-3-indoleboronic acid highly reactive in nucleophilic aromatic substitution reactions. The boronic acid group, on the other hand, is a key feature that enables this compound to participate in Suzuki-Miyaura coupling reactions—a cornerstone of modern organic synthesis. These reactions allow for the construction of biaryl bonds, which are critical in the development of complex molecular architectures.

Recent studies have highlighted the potential of 1-(phenylsulfonyl)-3-indoleboronic acid in drug discovery. Researchers have explored its role as a scaffold for designing kinase inhibitors, which are essential in targeting various disease pathways, including cancer and inflammatory disorders. The compound's ability to undergo precise functionalization has made it a valuable intermediate in the synthesis of bioactive molecules. For instance, its use as a building block for creating indole-based tyrosine kinase inhibitors has shown promising results in preclinical models.

In addition to its role in therapeutic development, 1-(phenylsulfonyl)-3-indoleboronic acid has found applications in materials science. Its ability to form stable covalent bonds through Suzuki couplings has led to its use in constructing advanced materials such as conductive polymers and organic semiconductors. These materials hold potential for applications in flexible electronics and optoelectronic devices.

The synthesis of CAS 129271-98-3 involves multi-step processes that require meticulous control over reaction conditions. Typically, the compound is synthesized via a combination of nucleophilic aromatic substitution and boronate esterification reactions. Recent advancements in catalytic methods have improved the efficiency and scalability of these processes, making large-scale production more feasible.

In terms of characterization, 1-(phenylsulfonyl)-3-indoleboronic acid can be thoroughly analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide insights into its molecular structure, purity, and stability under different conditions.

The compound's stability under various environmental conditions is another area of active research. Studies have shown that while it exhibits good thermal stability, it is sensitive to strong oxidizing agents and acidic conditions. Understanding these properties is crucial for optimizing its storage and handling during synthesis and application.

In conclusion, 1-(phenylsulfonyl)-3-indoleboronic acid, CAS number 129271-98-3, stands as a testament to the ingenuity of modern organic chemistry. Its unique combination of functional groups makes it an indispensable tool across multiple disciplines. As research continues to uncover new applications and synthetic strategies for this compound, its impact on science and technology is expected to grow significantly.

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Amadis Chemical Company Limited
(CAS:129271-98-3)1-(phenylsulfonyl)-3-indoleboronic acid
A805919
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):228.0/360.0/854.0
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